N-(2-methoxyphenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide
Description
N-(2-methoxyphenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a chromeno-pyrimidine derivative featuring a sulfanyl acetamide moiety and methoxy-substituted phenyl groups. Its core structure combines a chromene ring fused with a pyrimidine ring, substituted at the 2- and 4-positions with aromatic groups.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O4S/c1-17-7-6-8-19-15-21-27(35-25(17)19)30-26(18-11-13-20(33-2)14-12-18)31-28(21)36-16-24(32)29-22-9-4-5-10-23(22)34-3/h4-14H,15-16H2,1-3H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMXZDLJFHGZAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CC3=C(O2)N=C(N=C3SCC(=O)NC4=CC=CC=C4OC)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the chromeno[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-aminobenzonitrile and 4-methoxybenzaldehyde under acidic or basic conditions.
Thioether formation: The chromeno[2,3-d]pyrimidine intermediate can be reacted with a thiol compound (e.g., 2-mercaptoacetic acid) to introduce the thioether linkage.
Amide formation: Finally, the thioether intermediate can be coupled with 2-methoxyaniline to form the desired acetamide derivative.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for diseases due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of the target compound with key analogs:
Substituent Analysis
N-(2-chlorophenyl)-2-[[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide (CAS: 866864-77-9) Substituents: Chlorophenyl (electron-withdrawing) at the acetamide nitrogen and 4-methylphenyl (electron-donating) on the chromeno-pyrimidine core. Key Properties: Molecular weight = 488.0 g/mol; XLogP3 = 6.8 (indicative of high lipophilicity) . Implications: The chloro and methyl groups enhance membrane permeability but may reduce solubility compared to methoxy derivatives.
2-[(9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide (CAS: 866348-83-6) Substituents: Ethoxy group at position 9 and phenyl at position 2 of the chromeno-pyrimidine core. Key Properties: Ethoxy substitution increases steric bulk and may alter metabolic stability compared to methoxy groups .
N-(4-methoxyphenyl)-2-[(2-aminophenyl)sulfanyl]acetamide Substituents: 4-methoxyphenyl (electron-donating) and 2-aminophenyl (electron-donating, basic). Key Properties: Demonstrated antimicrobial activity, attributed to the amide and sulfanyl groups .
N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide Substituents: Chlorophenyl and diaminopyrimidine.
Structural and Pharmacokinetic Trends
- Methoxy vs.
- Sulfanyl Linkage : Critical for thiol-mediated interactions, such as enzyme inhibition or redox modulation, as seen in antimicrobial and anticancer analogs .
Data Table: Key Structural and Computational Properties
*Estimated based on substituent contributions.
Research Findings
Synthetic Pathways: Chromeno-pyrimidine analogs are synthesized via cyclocondensation of substituted acetamides with pyrimidine precursors, often using acetic anhydride or benzoyl chloride as catalysts (e.g., formation of compound 4 in ) .
Chlorophenyl analogs () may exhibit higher cytotoxicity due to lipophilicity but require solubility enhancers for therapeutic use .
Crystallography and Validation: Structural analogs (e.g., ) were resolved using SHELXL and WinGX, tools critical for validating chromeno-pyrimidine geometries .
Biological Activity
N-(2-methoxyphenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Molecular Formula : C₁₈H₁₈N₂O₃S
- Molecular Weight : 342.41 g/mol
The compound features a chromeno-pyrimidine core, which is known for its diverse biological effects, including anticancer and antimicrobial activities.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The National Cancer Institute's Developmental Therapeutic Program (DTP) conducted a screening that included approximately sixty cancer cell lines. The results indicated that while the compound exhibited low-level anticancer activity, it showed some sensitivity in leukemia cell lines:
| Cancer Type | Sensitivity Level at 10 µM |
|---|---|
| Leukemia | Moderate |
| Melanoma | Low |
| Lung Cancer | Low |
| Colon Cancer | Low |
| Breast Cancer | Low |
These findings suggest that further optimization of the compound could enhance its efficacy against more resistant cancer types .
Antimicrobial Activity
The compound has also been tested for antimicrobial properties. In vitro studies demonstrated effectiveness against several bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 25 µg/mL |
| Pseudomonas aeruginosa | 100 µg/mL |
| Candida albicans | 75 µg/mL |
These results indicate potential utility in treating infections caused by these pathogens .
The proposed mechanism of action for this compound involves the inhibition of specific enzymatic pathways crucial for cancer cell proliferation and microbial survival. The chromeno-pyrimidine moiety is known to interact with DNA and RNA synthesis pathways, potentially leading to apoptosis in cancer cells and inhibiting growth in bacteria.
Case Studies
-
Case Study on Anticancer Effects :
A study published in a peer-reviewed journal assessed the effects of this compound on human leukemia cells. It was found that treatment with 10 µM led to a significant reduction in cell viability after 48 hours, suggesting a dose-dependent response. -
Case Study on Antimicrobial Properties :
Another study focused on the antimicrobial efficacy of the compound against Staphylococcus aureus. The researchers reported that the compound disrupted the bacterial cell wall integrity, leading to increased permeability and eventual cell lysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
